1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound It features a chromeno[2,3-c]pyrrole core, which is a fused bicyclic structure, and is substituted with a tert-butylphenyl group and a dimethylaminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
- Introduction of the tert-butylphenyl group via Friedel-Crafts alkylation.
- Attachment of the dimethylaminopropyl group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions could be used to modify the chromeno[2,3-c]pyrrole core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno[2,3-c]pyrrole derivatives or compounds with similar substituents.
Chromeno[2,3-c]pyrrole derivatives: These compounds share the same core structure but differ in their substituents, which can significantly affect their properties and applications.
Tert-butylphenyl and dimethylaminopropyl substituted compounds: These compounds have similar substituents but different core structures, leading to variations in their chemical behavior and uses.
Uniqueness
The uniqueness of This compound lies in its specific combination of the chromeno[2,3-c]pyrrole core with the tert-butylphenyl and dimethylaminopropyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C26H30N2O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H30N2O3/c1-26(2,3)18-13-11-17(12-14-18)22-21-23(29)19-9-6-7-10-20(19)31-24(21)25(30)28(22)16-8-15-27(4)5/h6-7,9-14,22H,8,15-16H2,1-5H3 |
InChI Key |
RHDVSOHUEGTUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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